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Compound of Interest

Compound Name: DPI 201-106

Cat. No.: B163062 Get Quote

An In-depth Examination of the Differential Pharmacological Effects of (S)- and (R)-DPI 201-
106 on Cardiac Ion Channels

This technical guide provides a comprehensive overview of the stereoselective pharmacology

of DPI 201-106, a cardiotonic agent known for its distinct effects on cardiac muscle contraction

and electrical activity. The differential actions of its two enantiomers, (S)-DPI 201-106 and (R)-

DPI 201-106, are critical for understanding its therapeutic potential and toxicological profile.

This document is intended for researchers, scientists, and drug development professionals in

the fields of cardiology, pharmacology, and medicinal chemistry.

Core Mechanism of Action: A Tale of Two
Enantiomers
DPI 201-106 is a racemic mixture that modulates voltage-gated sodium channels (VGSCs) in

cardiac myocytes.[1][2] Its pharmacological activity is highly stereoselective, with the two

enantiomers exhibiting nearly opposite effects on sodium channel function.[3][4] The (S)-

enantiomer is primarily responsible for the positive inotropic (contractility-enhancing) effects,

while the (R)-enantiomer displays antagonist-like properties.[3][4][5]

The (S)-enantiomer of DPI 201-106 acts as a sodium channel agonist. It slows the inactivation

of the sodium channel, leading to a prolonged inward sodium current during the action

potential.[3][4][6] This sustained sodium influx indirectly increases intracellular calcium
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concentration via the sodium-calcium exchanger, thereby enhancing myocardial contractility.[7]

[8] This mechanism is responsible for the cardiotonic properties of the racemic mixture.[5]

Conversely, the (R)-enantiomer of DPI 201-106 acts as a sodium channel antagonist. It

reduces the peak inward sodium current and can block the channel, counteracting the effects

of the (S)-enantiomer.[3][4][6] This blocking action can lead to negative inotropic effects and

potential cardiotoxicity.

Interestingly, the interaction of DPI 201-106 and its enantiomers with cardiac calcium channels

appears to be non-stereoselective. Both enantiomers, as well as the racemic mixture, inhibit

the L-type calcium current with similar potency.[9][10]

Quantitative Analysis of Enantiomeric Effects
The following tables summarize the key quantitative data on the stereoselective effects of DPI
201-106 enantiomers on various cardiovascular parameters.
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Parameter
(S)-DPI 201-
106

(R)-DPI 201-
106

Racemic DPI
201-106

Reference

Effect on Cardiac

Sodium

Channels

Inactivation
Slows

inactivation

Little effect on

inactivation, but

can block the

channel

Slows

inactivation, but

effect is complex

due to opposing

actions of

enantiomers

[6]

Peak Inward

Sodium Current

(INa)

Increases Reduces Complex effects [3][4][6]

Hemodynamic

Effects in

Conscious Dogs

Left Ventricular

dP/dt
Increased - Increased [5]

Cardiac Output Increased - Increased [5]

Stroke Volume Increased Decreased Increased [5]

Total Peripheral

Resistance
Reduced - Reduced [5]

Effect on Cardiac

Calcium

Channels (ICa)

IC50 for ICa

Inhibition

(guinea-pig

ventricular

myocytes)

1.1 µmol/l 1.2 µmol/l 1.1 µmol/l [9]
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In Vitro

Electrophysiologi

cal Effects

Action Potential

Duration

(APD70) in

guinea-pig

papillary muscles

(at 3 µmol/l)

Prolonged -
Prolonged up to

70%
[7]

Action Potential

Duration

(APD70) in rabbit

atria (at 3 µmol/l)

Prolonged -
Prolonged up to

120%
[7]

Experimental Protocols
Whole-Cell Voltage-Clamp Recording in Single
Ventricular Myocytes
This protocol is a synthesized representation of methodologies described in the cited literature

for characterizing the effects of DPI 201-106 enantiomers on cardiac sodium channels.[6]

1. Cell Preparation:

Isolate single ventricular myocytes from late-fetal rats or guinea pigs.

Culture the isolated myocytes for a short period to allow for recovery and attachment.

2. Electrophysiological Recording:

Use the whole-cell patch-clamp technique.

Perfuse the cells with an external solution containing a reduced sodium concentration (e.g.,

70 mM) to isolate the sodium current.
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Maintain the holding potential at a level that ensures the availability of sodium channels (e.g.,

-100 mV).

Apply depolarizing voltage pulses (e.g., to -30 mV for 50 ms) at a specific frequency (e.g.,

0.2 Hz) to elicit sodium currents.

3. Drug Application:

Prepare stock solutions of racemic DPI 201-106 and its (S) and (R) enantiomers in a suitable

solvent (e.g., DMSO).

Dilute the stock solutions to the desired final concentrations in the external perfusion

solution.

Apply the drug solutions to the cell using a microsuperfusion system to allow for rapid

solution exchange.

4. Data Acquisition and Analysis:

Record the resulting sodium currents using a patch-clamp amplifier and appropriate data

acquisition software.

Analyze the effects of the compounds on the peak inward sodium current (INa) and the time

course of current inactivation.

Compare the effects of the different enantiomers and the racemate across a range of

concentrations.

Visualizing the Molecular Interactions and
Experimental Workflow
The following diagrams illustrate the key concepts and processes described in this guide.
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DPI 201-106 Enantiomers
Cardiac Ion Channels

Cellular & Physiological Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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